molecular formula C9H17NO3 B577786 2-Oxa-7-azaspiro[3.5]nonane acetate CAS No. 1313369-52-6

2-Oxa-7-azaspiro[3.5]nonane acetate

Cat. No.: B577786
CAS No.: 1313369-52-6
M. Wt: 187.239
InChI Key: XJUAPRYBANCHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-7-azaspiro[3.5]nonane acetate is a versatile spirocyclic compound recognized for its potential as a core building block in advanced research and development, particularly in the field of pharmaceutical discovery . Spirocyclic scaffolds, such as this one, are highly valued in medicinal chemistry for their three-dimensional structural complexity, inherent rigidness, and improved physicochemical properties compared to flat aromatic systems . These characteristics make them attractive for constructing complex molecular frameworks intended to interact with biological targets. The 2-oxa-7-azaspiro[3.5]nonane core has been proposed as a valuable structural alternative in drug design, serving as a potential bioisostere for more common ring systems . Its applications are outstretched in the synthesis of structurally complex motifs for novel drug candidates . Furthermore, research into related spirocyclic oxetanes indicates their incorporation can lead to materials with unique properties, suggesting potential utility beyond pharmaceuticals . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

acetic acid;2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H4O2/c1-3-8-4-2-7(1)5-9-6-7;1-2(3)4/h8H,1-6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAPRYBANCHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane acetate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonane acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonane acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonane acetate involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes, including 2-Oxa-7-azaspiro[3.5]nonane, have been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site. This binding enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, which is crucial for their biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Spirocyclic Compounds

Core Structural Variations

Key structural analogs differ in ring size, heteroatom placement, and substituents:

Compound Name Core Structure Heteroatoms (O/N Positions) Similarity Score*
2-Oxa-7-azaspiro[3.5]nonane acetate Spiro[3.5]nonane O at 2, N at 7 Reference
1-Oxa-7-azaspiro[3.5]nonane oxalate Spiro[3.5]nonane O at 1, N at 7 0.53
2-Oxa-6-azaspiro[3.3]heptane Spiro[3.3]heptane O at 2, N at 6
7-Oxa-2-azaspiro[3.5]nonane oxalate Spiro[3.5]nonane O at 7, N at 2 1.00
2,7-Diazaspiro[3.5]nonane derivatives Spiro[3.5]nonane N at 2 and 7

*Similarity scores based on Tanimoto coefficient (0–1 scale) from CAS data .

Key Observations :

  • Positional Isomerism: Switching oxygen and nitrogen positions (e.g., 7-Oxa-2-azaspiro[3.5]nonane) retains the spirocyclic framework but alters electronic properties, impacting receptor binding .
  • Ring Size : Smaller spiro[3.3]heptane analogs exhibit higher strain, affecting synthetic accessibility and stability .

Pharmacological Activity

Sigma Receptor (SR) Ligands
  • 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b): S1R Ki = 2.7 nM, S2R Ki = 27 nM (antagonist profile) . Lacks antiallodynic effects but reverses BD-1063 activity, indicating S1R agonism .
  • 2-Oxa-7-azaspiro[3.5]nonane analogs: Limited direct pharmacological data but used as intermediates in benzimidazole synthesis for kinase inhibitors .
EGFR Inhibitors
  • 2-Oxa-6-azaspiro[3.4]octane-containing quinazolines show enhanced EGFR inhibition (IC50 < 10 nM in HCC827 cells) compared to non-spiro analogs .

Key Research Findings

  • Biological Relevance: 2,7-Diazaspiro[3.5]nonane scaffolds demonstrate dual S1R/S2R binding, while oxa-azaspiro analogs are preferred for kinase inhibitor backbones .
  • Structural Rigidity: The spiro[3.5]nonane core enforces a chair-like conformation, reducing entropic penalties in target binding compared to flexible analogs .
  • Salt Forms : Oxalate and trifluoroacetate salts are common for improving crystallinity and handling, though acetate derivatives offer better solubility .

Biological Activity

2-Oxa-7-azaspiro[3.5]nonane acetate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which is believed to impart distinct biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves organic reactions that form the spirocyclic ring system. A common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the desired compound through cyclization processes. The compound is characterized by its molecular formula C9H15NO2C_9H_{15}NO_2 and has a CAS number of 1313369-52-6.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the reduction of substrates critical for various biological functions. This interaction is essential for its potential therapeutic effects, particularly in drug discovery contexts.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Case Study 1: GPR119 Agonist Activity

A significant study focused on the optimization of spirocyclic derivatives for GPR119 agonism. The compound identified as 54g showed a favorable pharmacokinetic profile and effectively lowered blood glucose levels in Sprague-Dawley rats, indicating its potential as a therapeutic agent for type 2 diabetes .

Case Study 2: Synthesis and Biological Evaluation

Another investigation synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the molecular structure could enhance biological efficacy, supporting the notion that this compound could serve as a scaffold for developing new drugs targeting metabolic disorders and cancer .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds like 2-Oxa-6-azaspiro[3.3]heptane and others within the spirocyclic family:

Compound NameBiological ActivityUnique Features
This compound GPR119 agonist, potential anticancerSpirocyclic structure
2-Oxa-6-azaspiro[3.3]heptane Limited data on biological activityDifferent spirocyclic framework

Q & A

Q. How does spirocyclic ring size (e.g., 3.5 vs. 4.4) influence pharmacokinetic properties?

  • Comparative Analysis : Larger rings (e.g., 2-oxa-7-azaspiro[4.4]nonane) exhibit longer t₁/₂ due to reduced CYP3A4-mediated metabolism. In vivo studies in rodents show 3.5 systems have higher brain permeability (logBB = 0.8 vs. 0.5 for 4.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.